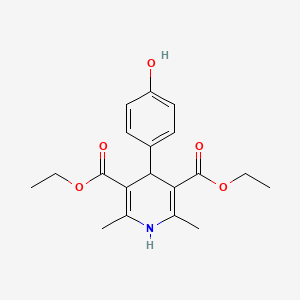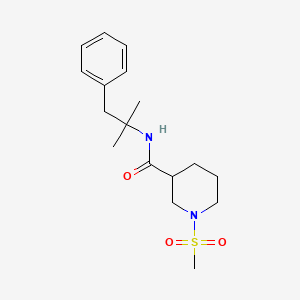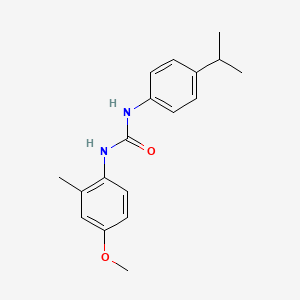
ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate, also known as ethyl 2-(4-methylbenzoylamino)-3-(4-methylphenyl)acrylate, is a chemical compound that belongs to the class of acrylate esters. This compound has been widely studied for its various biological and chemical properties.
Applications De Recherche Scientifique
Ethyl 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate has been widely studied for its various biological and chemical properties. One of the major research applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
Ethyl 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, which can improve cognitive function in Alzheimer's disease patients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanisms of apoptosis induction in cancer cells. However, one of the limitations of using this compound is its high toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate. One of the major areas of research is in the development of new anti-cancer drugs based on this compound. Researchers are also studying the potential of this compound as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, studies are being conducted to investigate the mechanisms of action of this compound and its potential applications in other areas of medicine and chemistry.
Conclusion
In conclusion, this compound 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate is a chemical compound that has been widely studied for its various biological and chemical properties. This compound exhibits potent anti-cancer activity and has potential as a therapeutic agent for the treatment of Alzheimer's disease. While there are several advantages to using this compound in lab experiments, its high toxicity can limit its use in certain experiments. There are several future directions for research on this compound, including the development of new anti-cancer drugs and the investigation of its mechanisms of action.
Méthodes De Synthèse
Ethyl 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate can be synthesized through a multistep process involving the reaction of 4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatebenzoyl chloride with aniline followed by the reaction of the resulting product with ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate acrylate. The product is then purified by column chromatography to obtain the final compound with high purity.
Propriétés
IUPAC Name |
ethyl (E)-2-benzamido-3-(4-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(22)17(13-15-11-9-14(2)10-12-15)20-18(21)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,20,21)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKYBHJUATUSKN-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)C)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5417940.png)
![2-{2-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]phenoxy}-N-benzylacetamide](/img/structure/B5417959.png)
![N,N,2-trimethyl-7-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5417967.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5417973.png)

![2-(3,4-dichlorophenyl)-4-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5417987.png)

![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B5417998.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5418007.png)
![3'-hydroxy-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5418008.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5418024.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide hydrochloride](/img/structure/B5418040.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5418047.png)